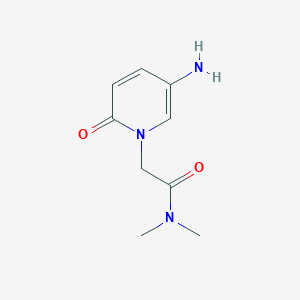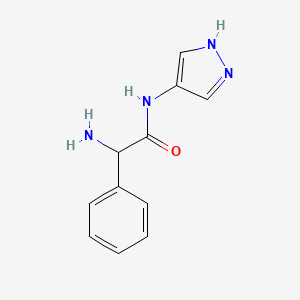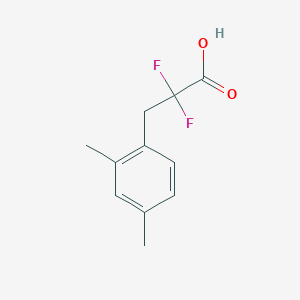![molecular formula C14H19NO5S B13313515 tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-formylbenzenesulfonyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate typically involves the condensation of tert-butyl carbamate with 4-formylbenzenesulfonyl ethylamine. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its structural features may contribute to the biological activity of the resulting compounds, making it valuable in drug discovery and development.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the sulfonyl group.
tert-Butyl N-(2-aminoethyl)carbamate: This compound has an amino group instead of the formyl group.
tert-Butyl (4-ethynylphenyl)carbamate: This compound features an ethynyl group instead of the formyl and sulfonyl groups.
Uniqueness: tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is unique due to the presence of both the formyl and sulfonyl groups. These functional groups provide distinct reactivity and potential for diverse chemical transformations, making the compound valuable in various applications.
Properties
Molecular Formula |
C14H19NO5S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formylphenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(17)15-8-9-21(18,19)12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChI Key |
JUZJMQAZUNMASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)


![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
amine](/img/structure/B13313459.png)

![2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13313467.png)


amine](/img/structure/B13313473.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)

